1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Description
Crystallographic Analysis of Triazole Ring Configuration
The crystallographic analysis of this compound reveals fundamental insights into the geometric arrangement of the five-membered heterocyclic ring system. The triazole ring in this compound exhibits typical bond lengths and angles consistent with aromatic delocalization, as observed in related triazole structures. The nitrogen-nitrogen bond distances within the triazole ring typically range from 1.318 to 1.346 angstroms, while the carbon-nitrogen bonds span approximately 1.356 to 1.365 angstroms. These measurements indicate significant electron delocalization within the heterocyclic framework, contributing to the stability and planar geometry of the ring system.
The bond angles within the triazole ring demonstrate the characteristic geometry of five-membered heterocycles, with nitrogen-nitrogen-nitrogen angles typically measuring around 106.3 degrees and carbon-nitrogen-carbon angles ranging from 103.8 to 111.7 degrees. The planarity of the triazole ring is maintained through the sp² hybridization of all ring atoms, creating a delocalized π-electron system that enhances the compound's stability. The attachment of the 2-bromophenyl group at the nitrogen-1 position introduces a significant steric influence on the overall molecular conformation, while the chloromethyl substituent at the carbon-4 position provides additional flexibility in the molecular arrangement.
The dihedral angles between the triazole ring and the brominated phenyl ring are crucial parameters that determine the overall molecular geometry and potential intermolecular interactions. Studies of similar triazole derivatives indicate that these dihedral angles typically range from 49 to 70 degrees, suggesting a non-planar arrangement that optimizes both steric and electronic factors. This twisted conformation minimizes unfavorable interactions while maintaining sufficient conjugation between the aromatic systems.
| Bond Type | Distance (Å) | Angle (°) |
|---|---|---|
| N₁-N₂ | 1.318-1.323 | - |
| N₂-N₃ | 1.341-1.346 | - |
| N₁-C₁ | 1.356-1.363 | - |
| N₃-C₂ | 1.364-1.365 | - |
| C₁-C₂ | 1.361-1.364 | - |
| N₁-N₂-N₃ | - | 106.3 |
| N₂-N₃-C₂ | - | 111.4-111.7 |
| C₁-C₂-N₃ | - | 103.8-104.0 |
Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides essential information about its electronic structure and functional group identification. Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the triazole ring system and the halogenated substituents. The triazole ring typically exhibits absorption bands in the region of 1400-1600 wavenumbers, corresponding to carbon-nitrogen and nitrogen-nitrogen stretching vibrations. The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed between 1450-1600 wavenumbers.
The presence of the chloromethyl group is confirmed by characteristic carbon-chlorine stretching vibrations appearing around 600-800 wavenumbers, while the brominated aromatic ring contributes to specific fingerprint region absorptions. The carbon-hydrogen bending vibrations of the aromatic systems produce distinctive patterns in the 700-900 wavenumber region, providing additional confirmation of the substitution pattern. These spectroscopic signatures collectively establish the structural identity of the compound and differentiate it from other triazole isomers.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance spectroscopy reveals the chemical shifts of the triazole ring proton, which typically appears as a singlet in the range of 7.8-8.5 parts per million due to the deshielding effect of the nitrogen atoms. The aromatic protons of the brominated phenyl ring exhibit multipicity patterns characteristic of ortho-substituted benzene derivatives, with chemical shifts ranging from 7.2 to 7.9 parts per million. The chloromethyl protons appear as a distinct singlet around 4.6-4.8 parts per million, reflecting the electron-withdrawing influence of the chlorine atom.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The triazole ring carbons typically resonate between 140-152 parts per million, indicating their aromatic character. The brominated aromatic carbons show characteristic chemical shifts influenced by the halogen substituent, while the chloromethyl carbon appears around 40-45 parts per million. The systematic analysis of coupling patterns and chemical shifts confirms the proposed structure and substitution pattern.
| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| Fourier Transform Infrared | 1400-1600 cm⁻¹ | Triazole ring vibrations |
| Fourier Transform Infrared | 3000-3100 cm⁻¹ | Aromatic carbon-hydrogen stretch |
| Fourier Transform Infrared | 600-800 cm⁻¹ | Carbon-chlorine stretch |
| ¹H Nuclear Magnetic Resonance | 7.8-8.5 ppm | Triazole ring proton |
| ¹H Nuclear Magnetic Resonance | 7.2-7.9 ppm | Aromatic protons |
| ¹H Nuclear Magnetic Resonance | 4.6-4.8 ppm | Chloromethyl protons |
| ¹³C Nuclear Magnetic Resonance | 140-152 ppm | Triazole ring carbons |
| ¹³C Nuclear Magnetic Resonance | 40-45 ppm | Chloromethyl carbon |
X-ray Diffraction Studies of Molecular Packing
X-ray diffraction studies of this compound crystals provide crucial insights into the three-dimensional arrangement of molecules in the solid state and the nature of intermolecular interactions. The crystallographic data reveals the space group symmetry and unit cell parameters that govern the molecular packing arrangement. The compound typically crystallizes in common space groups such as monoclinic or orthorhombic systems, depending on the specific crystallization conditions and the balance of intermolecular forces.
The molecular packing is significantly influenced by the presence of both bromine and chlorine substituents, which participate in halogen bonding interactions with neighboring molecules. These halogen bonds, particularly those involving the bromine atom, contribute to the stabilization of the crystal structure through directional intermolecular contacts. The chloromethyl group provides additional sites for weak intermolecular interactions, including carbon-hydrogen to nitrogen hydrogen bonding and carbon-hydrogen to halogen contacts.
The analysis of intermolecular distances reveals the presence of multiple weak interactions that collectively stabilize the crystal lattice. Bromine-bromine interactions, when present, typically occur at distances ranging from 3.6 to 3.8 angstroms, indicating attractive secondary bonding effects. The triazole nitrogen atoms serve as hydrogen bond acceptors, forming networks with aromatic carbon-hydrogen donors from adjacent molecules. These interactions create one-dimensional chain structures or two-dimensional layer arrangements, depending on the relative orientations of the molecules within the crystal.
The packing efficiency and density of the crystal structure reflect the optimization of attractive intermolecular forces while minimizing steric repulsion between bulky substituents. The brominated phenyl rings adopt orientations that maximize π-π stacking interactions where geometrically favorable, while the chloromethyl groups orient to minimize unfavorable contacts. The overall packing arrangement demonstrates the delicate balance between multiple weak intermolecular forces that determine the stability and properties of the crystalline material.
| Intermolecular Interaction | Distance Range (Å) | Geometric Parameters |
|---|---|---|
| Bromine-Bromine contacts | 3.6-3.8 | Secondary bonding |
| Carbon-Hydrogen to Nitrogen | 2.4-2.7 | Hydrogen bonding |
| Carbon-Hydrogen to Chlorine | 2.8-3.1 | Weak hydrogen bonding |
| π-π Stacking | 3.3-3.7 | Aromatic interactions |
Tautomeric Behavior Analysis
The tautomeric behavior of this compound involves the examination of possible isomeric forms that can interconvert through proton migration within the triazole ring system. The 1,2,3-triazole core can exist in two principal tautomeric forms: the 1H-tautomer and the 2H-tautomer, where the hydrogen atom can reside on either the nitrogen-1 or nitrogen-2 position. However, in this specific compound, the nitrogen-1 position is substituted with the 2-bromophenyl group, effectively preventing tautomerization to the 2H-form and stabilizing the compound in the 1H-tautomeric state.
The electronic effects of the brominated phenyl substituent significantly influence the tautomeric equilibrium by withdrawing electron density from the triazole ring through both inductive and resonance effects. This electron withdrawal stabilizes the 1H-tautomer by reducing the electron density on the nitrogen atoms, making proton migration less favorable. The chloromethyl substituent at the carbon-4 position also contributes to the electronic stabilization through its electron-withdrawing character, further favoring the observed tautomeric form.
Computational studies and experimental observations of related triazole systems indicate that substituent effects play a crucial role in determining tautomeric preferences. In aqueous solution, unsubstituted 1,2,3-triazole shows a preference for the 2H-tautomer by approximately a factor of two. However, the presence of electron-withdrawing substituents, such as the bromine and chlorine atoms in this compound, shifts the equilibrium toward the 1H-form. The stabilization of the 1H-tautomer is further enhanced by the aromatic substitution pattern, which provides additional conjugation pathways that lower the overall energy of this tautomeric form.
The analysis of tautomeric behavior also considers the role of intermolecular interactions and solvation effects on the tautomeric equilibrium. In the solid state, the crystal packing forces and hydrogen bonding patterns can influence the relative stability of different tautomeric forms. The specific hydrogen bonding capabilities of the triazole nitrogen atoms and their participation in crystal lattice interactions contribute to the observed tautomeric preference. Solvent effects, particularly in polar solvents, can modulate the tautomeric equilibrium through differential solvation of the various tautomeric forms, although the heavy substitution in this compound largely prevents such equilibria from being established.
| Tautomeric Form | Relative Stability | Influencing Factors |
|---|---|---|
| 1H-Tautomer | Highly favored | Electron-withdrawing substituents |
| 2H-Tautomer | Sterically prevented | Nitrogen-1 substitution |
| Equilibrium Constant | >99% 1H-form | Electronic stabilization |
Properties
IUPAC Name |
1-(2-bromophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-8-3-1-2-4-9(8)14-6-7(5-11)12-13-14/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAXWJZGOWQNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is the most widely employed method for synthesizing 1,4-disubstituted 1H-1,2,3-triazoles. For 1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, this approach involves two key components:
Synthesis of 2-Bromophenyl Azide
2-Bromophenyl azide is synthesized via diazotization of 2-bromoaniline followed by azide substitution:
- Diazotization : 2-Bromoaniline (1.0 equiv) is treated with NaNO₂ (1.1 equiv) in aqueous HCl (3 M) at 0–5°C for 30 minutes to form the diazonium chloride intermediate.
- Azide Formation : The diazonium salt is reacted with NaN₃ (1.2 equiv) in a water/acetone mixture, yielding 2-bromophenyl azide as a pale-yellow oil (Yield: 70–80%).
Cycloaddition with Propargyl Chloride
The azide undergoes a 1,3-dipolar cycloaddition with propargyl chloride (HC≡C-CH₂Cl) under Cu(I) catalysis:
- Conditions : CuI (10 mol%), Et₃N (2.0 equiv), THF/H₂O (3:1), 25°C, 12 hours.
- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane, 1:4) to isolate the triazole as a white solid (Yield: 75–85%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C |
| Catalyst Loading | 10 mol% CuI |
| Solvent System | THF/H₂O (3:1) |
| Yield | 75–85% |
Post-Synthetic Functionalization
Alternative routes involve modifying preformed triazole cores. While less common due to regioselectivity challenges, this method is viable for large-scale production:
Chloromethylation of 1-(2-Bromophenyl)-1H-1,2,3-Triazole
- Triazole Synthesis : 1-(2-Bromophenyl)-1H-1,2,3-triazole is prepared via cycloaddition of 2-bromophenyl azide and acetylene.
- Chloromethylation : The triazole is treated with chloromethyl methyl ether (ClCH₂OCH₃, 1.5 equiv) and AlCl₃ (1.2 equiv) in dichloromethane at 0°C for 6 hours.
- Yield : 60–70% after column purification.
Limitations:
- Regioselectivity issues may lead to mixtures of 4- and 5-chloromethyl isomers.
- Requires rigorous temperature control to avoid side reactions.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| CuAAC | High regioselectivity, scalable | Requires hazardous azide handling | 75–85% |
| Post-Synthetic Modification | Utilizes stable intermediates | Low regioselectivity | 60–70% |
Mechanistic Insights
CuAAC Reaction Mechanism
- Copper Acetylide Formation : Cu(I) coordinates to propargyl chloride, forming a copper acetylide intermediate.
- Azide Activation : The azide undergoes oxidative addition to Cu(I), generating a metallocycle.
- Cycloaddition : The intermediates combine to form the 1,4-disubstituted triazole, with Cu(I) recycling into the catalytic cycle.
Chloromethylation Mechanism
- Electrophilic Substitution : AlCl₃ generates the electrophilic ClCH₂⁺ species, which attacks the electron-rich triazole C4 position.
Chemical Reactions Analysis
1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include sodium azide, propargyl chloride, copper catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its ability to interact with various biological targets makes it valuable in drug discovery and development. The triazole ring can form hydrogen bonds and π-π interactions, enhancing binding affinity to enzymes and receptors.
Case Study: Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of triazole compounds against Gram-negative bacteria, demonstrating that specific modifications in the structure can enhance antibacterial activity significantly . The incorporation of the bromophenyl group in 1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole may further improve its pharmacological profile.
Molecular Probes and Ligands
In biological research, this compound can act as a probe or ligand to study molecular interactions. Its ability to selectively bind to certain biomolecules makes it an essential tool for investigating biochemical pathways.
Case Study: Interaction with Enzymes
Studies have demonstrated that triazole compounds can inhibit specific enzymes involved in metabolic pathways. For example, the inhibition of carbonic anhydrase by triazole analogs has been documented, showcasing their potential as therapeutic agents in treating diseases related to enzyme dysregulation .
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The bromophenyl and chloromethyl groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Triazoles
Key Observations:
- Substituent Position and Electronics: The 2-bromophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with 4-bromophenyl derivatives (e.g., BPTA), which exhibit enhanced HSA binding due to optimized spatial orientation .
- Functional Group Reactivity: The chloromethyl group at C4 enables alkylation or cross-coupling, unlike trifluoromethyl (CF₃) or ethanone substituents, which are less reactive but improve metabolic stability .
Physical and Chemical Properties
- Melting Points: Fluorinated triazoles (e.g., 4-fluorobenzyl derivatives) exhibit lower melting points (~92°C) compared to brominated analogs, likely due to reduced crystallinity from halogen size differences .
- Stability: The target compound’s storage under inert conditions contrasts with trifluoromethyl analogs, which are more stable but require specialized handling due to higher molecular weight .
Regioselectivity and Reactivity
- 1,4 vs. 1,5-Substitution: CuAAC exclusively produces 1,4-disubstituted triazoles (target compound), whereas thermal cycloadditions yield 1,5-regioisomers with distinct pharmacological profiles .
- Solid-Phase Synthesis: Halogenated triazoles (e.g., ) are compatible with solid-phase peptide synthesis, enabling combinatorial library generation for drug discovery .
Biological Activity
1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a member of the triazole family, which includes a five-membered ring containing three nitrogen atoms. This compound is notable for its potential biological activities, particularly in medicinal chemistry and material science. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H7BrClN3
- Molecular Weight : 272.53 g/mol
The presence of bromine and chlorine substituents significantly influences the compound's reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to form hydrogen bonds and π-π interactions with biomolecules. The triazole ring plays a crucial role in modulating enzyme activities and receptor interactions. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In studies involving various 1,2,3-triazoles, including our compound of interest, there was observed activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Candida albicans .
Anticancer Activity
The compound has shown promise in anticancer applications. Triazoles are known to disrupt cancer cell proliferation by inducing apoptosis and inhibiting tumor growth pathways. Specifically, derivatives have been synthesized that demonstrate selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this compound has been investigated for its anti-inflammatory properties. It exhibits the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is crucial for developing treatments for chronic inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activities of triazole derivatives:
Q & A
Q. What are the optimal synthetic routes for 1-(2-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,4-disubstitution. Key steps include:
Q. How is the regioselectivity of the 1,2,3-triazole core controlled during synthesis?
Regioselectivity is governed by the CuAAC mechanism, which favors 1,4-disubstitution. Ag-Zn nanoheterostructured catalysts have been reported to enhance reaction efficiency (up to 83% yield) while maintaining selectivity .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ ~7.3–7.6 ppm) and chloromethyl (δ ~4.5–5.5 ppm) groups .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity .
Q. How does the chloromethyl substituent influence solubility and reactivity?
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Solubility in polar aprotic solvents (e.g., DMSO, DMF) is moderate but can be improved via co-solvent systems .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for this compound?
Q. How does the 2-bromophenyl moiety impact binding to biological targets?
Crystallographic studies of similar triazole-thiazole hybrids show bromine participates in halogen bonding (distance: ~3.5 Å) with protein residues, enhancing affinity . Computational docking (e.g., AutoDock Vina) can model these interactions .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The chloromethyl group undergoes SN2 reactions with soft nucleophiles (e.g., thiols, amines). Kinetic studies in DMF show a second-order rate constant (k₂) of ~0.15 M⁻¹s⁻¹ at 25°C, influenced by steric hindrance from the triazole ring .
Q. How can structural modifications improve metabolic stability?
- Fluorine substitution : Replace bromine with fluorine to reduce metabolic oxidation (e.g., CYP450-mediated dehalogenation) .
- PEGylation : Attach polyethylene glycol to the chloromethyl group to enhance plasma half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
